7-乙氧基-4-羟基喹啉-3-腈

描述

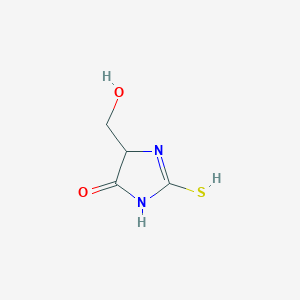

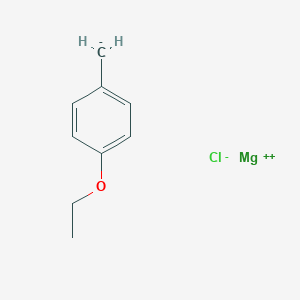

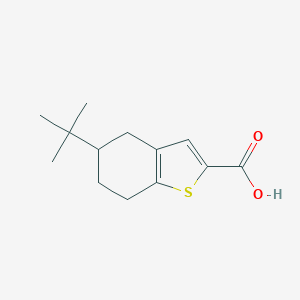

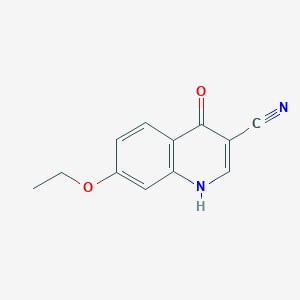

The compound 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are often synthesized for their potential use as inhibitors of various enzymes or receptors, as well as for their antimicrobial properties.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various synthetic routes. For instance, the synthesis of 7-substituted isoquinoline-4-carbonitriles involves the introduction of substituents at the 7-position of the isoquinoline scaffold, which can influence the biological activity of these molecules . Another method includes a one-pot three-component condensation using a green catalyst in PEG-400, which is an efficient and environmentally friendly approach for synthesizing tetrahydroquinoline derivatives . Additionally, a four-component one-pot reaction in a basic ionic liquid has been reported to yield N2-substituted tetrahydroquinoline-3-carbonitriles with good to excellent yields .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using various spectroscopic techniques and theoretical calculations. For example, a fluorescent quinoline derivative containing a 1,2,3-triazole moiety was investigated for its structural parameters using density functional theory (DFT) calculations, which were complemented by spectroscopic methods such as FT-IR and NMR . The X-ray diffraction method has also been used to confirm the structure of certain quinoline derivatives .

Chemical Reactions Analysis

Quinoline derivatives can participate in a variety of chemical reactions. The introduction of different substituents can lead to the formation of compounds with varying biological activities. For instance, the reaction of cyclohexanones with cyanothioacetamide yielded hexahydroquinoline carbonitriles with a thioxo group . The chemical reactivity of these compounds can be further studied to understand their interaction with biological targets or other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are crucial for their potential applications. The fluorescent properties of a quinoline derivative were studied, showing absorption and emission bands in specific ranges, which could be useful for photophysical applications . The solvatochromic methods were used to determine the ground and excited state dipole moments, indicating the compound's interaction with different solvents . Additionally, the antimicrobial activity of 6-methoxyquinoline-3-carbonitrile derivatives was evaluated, with some compounds showing moderate activities against a range of organisms .

科学研究应用

缓蚀

7-乙氧基-4-羟基喹啉-3-腈及其衍生物因其缓蚀性能而受到研究。一项计算研究调查了各种喹啉衍生物在铁上的吸附和缓蚀性能,探讨了缓蚀与全局反应性描述符之间的关系 (Erdoğan 等,2017)。类似地,通过电化学、SEM、AFM 和 XPS 研究证实了这些衍生物作为酸性介质中低碳钢的绿色缓蚀剂的有效性 (Singh 等,2016)。

新衍生物的合成

研究还集中在合成具有各种应用的新型喹啉衍生物。Gomaa(2003 年)从四卤代 1,4-苯醌开始合成了新的取代的苯并噁嗪和苯并[h]苯并噁嗪衍生物 (Gomaa,2003)。Ukrainets 等人(2007 年)的另一项研究探讨了 2-乙氧基羰基甲基-4H-3,1-苯并噁嗪-4-酮与丙二腈的反应 (Ukrainets 等,2007)。

抗菌活性

一些研究评估了喹啉衍生物的抗菌潜力。例如,Hagrs 等人(2015 年)合成了新的 6-甲氧基喹啉-3-腈衍生物,并评估了它们对一系列细菌和真菌的抗菌活性 (Hagrs 等,2015)。另一项研究合成了 8-羟基喹啉的新吡喃衍生物,并评估了它们对各种革兰氏阳性和革兰氏阴性细菌的抗菌活性 (Rbaa 等,2019)。

表皮生长因子受体抑制

在医学领域的一个显着应用是表皮生长因子受体 (EGF-R) 激酶的 4-苯胺基-6,7-二烷氧基喹啉-3-腈抑制剂的合成。这些化合物显示出的有效性与基于 4-苯胺基喹唑啉的抑制剂相当 (Wissner 等,2000)。

未来方向

属性

IUPAC Name |

7-ethoxy-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-2-16-9-3-4-10-11(5-9)14-7-8(6-13)12(10)15/h3-5,7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRWFINJQDRSKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Ethoxy-4-hydroxyquinoline-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。